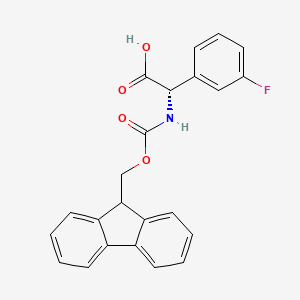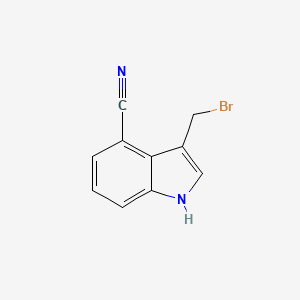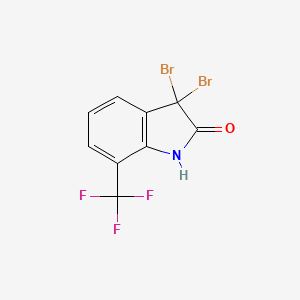
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one is a synthetic organic compound with the molecular formula C9H4Br2F3NO and a molecular weight of 358.94 g/mol . This compound belongs to the indolin-2-one family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-7-(trifluoromethyl)indolin-2-one typically involves the bromination of 7-(trifluoromethyl)indolin-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted indolin-2-one derivatives.
Oxidation: Formation of oxo-indolin-2-one derivatives.
Reduction: Formation of debrominated indolin-2-one derivatives.
Aplicaciones Científicas De Investigación
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3,3-Dibromo-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dibromo-3,3-dimethylindolin-2-one: Similar in structure but with different substituents.
7-Bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Another indolin-2-one derivative with distinct biological activities.
Uniqueness
3,3-Dibromo-7-(trifluoromethyl)indolin-2-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart specific chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C9H4Br2F3NO |
|---|---|
Peso molecular |
358.94 g/mol |
Nombre IUPAC |
3,3-dibromo-7-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H4Br2F3NO/c10-8(11)4-2-1-3-5(9(12,13)14)6(4)15-7(8)16/h1-3H,(H,15,16) |
Clave InChI |
GPVCEXTUSXDUBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
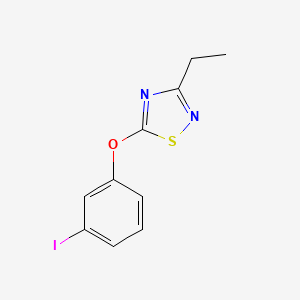
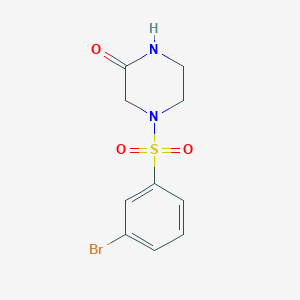
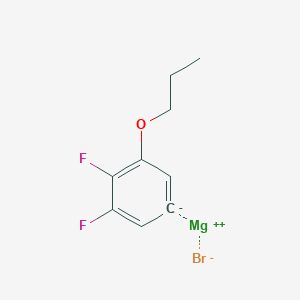
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
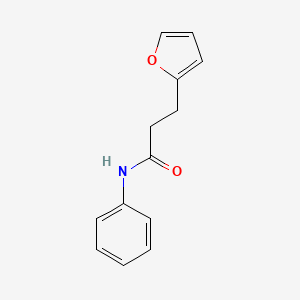

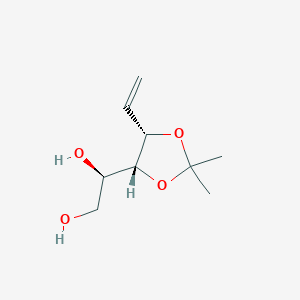
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)



